Gestrinone

Description

Structure

3D Structure

Properties

IUPAC Name |

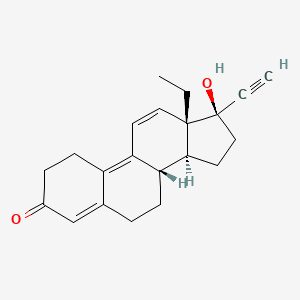

(8S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJXHLWLUDYTGC-ANULTFPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023094 | |

| Record name | Gestrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gestrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16320-04-0 | |

| Record name | Gestrinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16320-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gestrinone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016320040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gestrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gestrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17a)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GESTRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1421533RCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gestrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150-152 | |

| Record name | Gestrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Gestrinone in Endometrial Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gestrinone is a synthetic 19-nortestosterone derivative with a complex and multifaceted mechanism of action, primarily utilized in the treatment of endometriosis. Its therapeutic effects on endometrial cells stem from a combination of progestogenic, antiprogestogenic, androgenic, and antiestrogenic activities. This compound directly and indirectly modulates key hormonal signaling pathways within the endometrium, leading to tissue atrophy and the alleviation of endometriosis-associated symptoms. This document provides an in-depth analysis of this compound's molecular interactions, its effects on cellular signaling, and the experimental methodologies used to elucidate these mechanisms.

Molecular Profile and Receptor Binding

This compound's primary mechanism involves its interaction with several nuclear steroid hormone receptors within endometrial cells.[1][2] Unlike highly specific ligands, this compound exhibits a broad binding profile, which is fundamental to its unique pharmacological effects. It shows high affinity for the progesterone (B1679170) receptor (PR) and the androgen receptor (AR), and a notable, though lesser, affinity for the estrogen receptor (ER).[3][4][5] Critically, it does not appear to bind to sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG), which increases its bioavailability.[1][3]

Quantitative Receptor Binding Data

The relative binding affinities and effective concentrations of this compound highlight its potent interactions at the receptor level. This data, compiled from various in-vitro studies, is crucial for understanding its dose-dependent effects.

| Parameter | Receptor | Value | Notes |

| Relative Binding Affinity (%) | Progesterone Receptor (PR) | 75-76% | Reference Ligand: Progesterone (100%)[3] |

| Androgen Receptor (AR) | 83-85% | Reference Ligand: Testosterone (100%)[3] | |

| Estrogen Receptor (ER) | <0.1% | Reference Ligand: Estradiol (B170435) (100%)[3] | |

| Glucocorticoid Receptor (GR) | 3-10% | Reference Ligand: Dexamethasone (100%)[3] | |

| EC50 (nM) | Androgen Receptor (AR) | ~20 nM | Reflects ~5-6 fold lower affinity than testosterone[6] |

| Progesterone Receptor (PR) | ~30 nM | Reflects ~5-6 fold lower affinity than progesterone[6] |

Core Signaling Pathways in Endometrial Cells

This compound exerts its effects through multiple signaling pathways, culminating in a potent anti-proliferative and atrophic effect on the endometrium.

Progesterone Receptor (PR) Modulation

This compound acts as a selective progesterone receptor modulator (SPRM), exhibiting both partial agonist (progestogenic) and antagonist (antiprogestogenic) activity.[3][5] Upon binding to the PR in the cytoplasm, the resulting complex shows poor translocation to the nucleus.[4][5] This inefficient nuclear translocation is a key factor in its predominantly anti-progestogenic effect, mimicking a progesterone withdrawal state.[7] This leads to a reduction in the growth and inflammatory activity of both uterine and ectopic endometrial tissues.[4][8]

Androgen Receptor (AR) Agonism

As a weak agonist of the androgen receptor, this compound's binding to AR initiates a signaling cascade that contributes significantly to its therapeutic action.[3][5] AR activation in endometrial cells leads to tissue atrophy.[9] Furthermore, this androgenic activity can inhibit aromatase, the enzyme responsible for converting androgens to estrogens, thereby reducing local estrogen production and further suppressing endometrial proliferation.[4][10][11]

Functional Antiestrogenic Effects

Despite a relatively low direct binding affinity for the estrogen receptor (ER), this compound is characterized by a potent functional antiestrogenic profile.[3][4] This is achieved through several mechanisms:

-

Receptor Antagonism: In the presence of estrogen, this compound antagonizes estrogen's effects on endometrial implants.[12][13]

-

Inefficient Gene Activation: The this compound-ER complex does not efficiently activate estrogen-responsive genes.[4]

-

Suppression of Estrogen Synthesis: As mentioned, AR activation inhibits aromatase, and its antigonadotropic effects reduce ovarian estrogen production.[4][8]

Antigonadotropic Action

This compound also acts centrally on the hypothalamic-pituitary axis. By activating PR and AR in the pituitary gland, it suppresses the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][8][14] This suppression diminishes ovarian steroidogenesis, leading to a significant reduction in circulating estradiol levels, which in turn removes the primary hormonal support for endometrial tissue growth.[8]

Signaling Pathway Diagram

The following diagram illustrates the integrated mechanism of action of this compound within an endometrial cell.

Caption: this compound's integrated signaling pathway in endometrial cells.

Cellular and Histological Effects

The molecular actions of this compound translate into significant and observable effects at the cellular and tissue levels.

-

Endometrial Atrophy: Prolonged treatment with this compound induces a marked atrophic state in the endometrium.[8][15] Histological examinations reveal a thinner endometrial lining with inactive glands and a decidualized stroma.[15][16]

-

Cellular Involution: At the ultrastructural level, endometrial cells exhibit signs of involution, including nuclear pyknosis (chromatin condensation), extrusion of nuclear remnants, and increased lysosomal autophagy.[7] These changes are indicative of a progesterone withdrawal effect and cellular inactivity.[7]

-

Inhibition of Proliferation: By functionally antagonizing estrogen and inhibiting progesterone-driven growth signals, this compound effectively halts the proliferation of endometrial cells.[4]

-

Anti-inflammatory Action: this compound reduces the inflammatory activity associated with endometriotic lesions, contributing to pain relief.[4]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established in-vitro and in-vivo assays.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of this compound for steroid receptors.

-

Objective: To quantify the affinity (e.g., Ki or IC50) of this compound for PR, AR, and ER.

-

Methodology:

-

Receptor Preparation: A source of receptors is prepared, typically from endometrial tissue cytosol or from cells engineered to overexpress a specific human receptor.[1]

-

Competitive Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., ³H-progesterone for PR) is incubated with the receptor preparation.

-

Incubation: The incubation is performed in the presence of increasing concentrations of unlabeled this compound. This compound competes with the radioligand for binding to the receptor.

-

Separation: After reaching equilibrium, bound and free radioligand are separated. This is often achieved by adsorbing the free radioligand onto dextran-coated charcoal, followed by centrifugation.

-

Quantification: The radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and can be used to calculate the inhibition constant (Ki).[17]

-

Cell Proliferation (Viability) Assay

This assay measures the effect of this compound on the proliferation of endometrial cell lines (e.g., Ishikawa, HEC-1-A).[18][19]

-

Objective: To determine if this compound inhibits endometrial cell growth and to quantify its potency (e.g., IC50).

-

Methodology (MTT Assay Example):

-

Cell Seeding: Endometrial cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[20]

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (and appropriate vehicle controls). Cells are incubated for a specified period (e.g., 48-72 hours).[20]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated for 2-4 hours to allow metabolically active, viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[20]

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[20]

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Results are often expressed as a percentage of the control, and an IC50 value can be calculated.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical cell-based assay to evaluate the effect of this compound.

Caption: Workflow for assessing this compound's effect on cell viability.

Conclusion

The mechanism of action of this compound in endometrial cells is a complex interplay of interactions with multiple steroid hormone receptors. Its unique profile as a PR modulator, a weak AR agonist, and a potent functional antiestrogen (B12405530) allows it to effectively induce an atrophic, anti-proliferative, and anti-inflammatory state in the endometrium. This multifaceted pharmacology, confirmed through extensive receptor binding and cell-based assays, underpins its clinical efficacy in the management of endometriosis. Further research into its downstream gene regulatory networks will continue to refine our understanding of this potent therapeutic agent.

References

- 1. This compound (R2323) binding to steroid receptors in human uterine endometrial cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [bionity.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS 16320-04-0|Research Chemical [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Histologic and ultrastructural changes in human endometriotic implants treated with the antiprogesterone steroid ethylnorgestrienone (this compound) during 2 months - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. What is this compound used for? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 11. mdpi.com [mdpi.com]

- 12. Does this compound Antagonize the Effects of Estrogen on Endometrial Implants Upon the Peritoneum of Rats? | Clinics [elsevier.es]

- 13. Does this compound antagonize the effects of estrogen on endometrial implants upon the peritoneum of rats? [repositorio.unifesp.br]

- 14. This compound | C21H24O2 | CID 27812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Histological impact of medical therapy--clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of histological and ultrastructural aspects of endometrium during treatment with this compound in women with amenorrhea or spotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. uwyo.edu [uwyo.edu]

- 18. A guide for endometrial cancer cell lines functional assays using the measurements of electronic impedance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Invasiveness of endometrial cancer cell lines is potentiated by estradiol and blocked by a traditional medicine Guizhi Fuling at clinically relevant doses - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacodynamics of Gestrinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gestrinone is a synthetic steroid with a complex pharmacological profile, exhibiting progestogenic, antiprogestogenic, androgenic, and antiestrogenic activities. Its primary clinical application is in the treatment of endometriosis. Understanding its in vitro pharmacodynamics is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the in vitro studies on this compound, focusing on its receptor binding, cellular effects, and impact on key signaling pathways.

Receptor Binding Affinity

This compound's multifaceted actions stem from its ability to interact with several steroid hormone receptors. In vitro competitive binding assays have been employed to determine its affinity for the progesterone (B1679170) receptor (PR), androgen receptor (AR), and estrogen receptor (ER).

Experimental Protocol: Competitive Receptor Binding Assay

A typical competitive binding assay to determine the affinity of this compound for steroid receptors involves the following steps:

-

Preparation of Receptor Source: Cytosolic or nuclear extracts containing the target receptor are prepared from appropriate tissues (e.g., human uterine endometrium) or cell lines (e.g., MCF-7 cells for PR and ER, LNCaP cells for AR).

-

Radioligand Incubation: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER) is incubated with the receptor preparation.

-

Competitive Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation of Bound and Free Ligand: After incubation, bound and free radioligand are separated using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: this compound Receptor Binding Affinity

| Receptor | Ligand Used for Competition | Tissue/Cell Source | Relative Binding Affinity (%) | IC50 / EC50 (nM) | Reference |

| Progesterone Receptor (PR) | Progesterone | Human Endometrial Tissue | High | ~30 | [1] |

| Androgen Receptor (AR) | Testosterone | Human Endometrial Tissue | High | ~20 | [1] |

| Estrogen Receptor (ER) | Estradiol | Human Endometrial Tissue | Avid | - | [1] |

| Nuclear Type II Estrogen Sites | [3H]-Estradiol | Immature Rabbit Uterus | Inhibitory at low concentrations | 0.4 - 4 | [2] |

Note: Relative binding affinity is often expressed as a percentage of the natural ligand's affinity. IC50/EC50 values represent the concentration of this compound required to displace 50% of the radiolabeled ligand or to elicit 50% of the maximal response, respectively.

Cellular Effects of this compound

In vitro studies using various cell lines have been instrumental in characterizing the cellular responses to this compound, including its effects on cell proliferation, apoptosis, and the expression of specific molecular markers.

Antiproliferative and Pro-apoptotic Effects

This compound has been shown to inhibit the growth of various cell types, particularly those relevant to its therapeutic targets.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability and proliferation.

-

Cell Seeding: Cells (e.g., ectopic endometrial cells, uterine leiomyoma cells) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Incubation: MTT reagent (typically 0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Data Presentation: Cellular Effects of this compound

| Cell Type | Assay | Effect | Quantitative Data | Reference |

| Ectopic Endometrium Cells | MTT Assay | Inhibition of growth and proliferation | Dose- and time-dependent | [3] |

| Ectopic Endometrium Cells | Flow Cytometry | Induction of apoptosis | Apoptotic rate of 1.3% at 10⁻⁶ mol/L and 15.0% at 10⁻⁴ mol/L | [3] |

| Uterine Leiomyoma Cells | MTT Assay | Inhibition of cell growth | IC50 = 43.67 µM | [4] |

| HeLa (Cervical Cancer) Cells | Not specified | Induction of apoptosis | - | [5] |

Modulation of Intracellular Signaling Pathways

This compound exerts its cellular effects by modulating key intracellular signaling pathways. In vitro studies have identified its influence on the ERα/Src/p38 MAPK and JNK-p21 pathways.

ERα/Src/p38 MAPK Pathway

In human uterine leiomyoma cells, this compound has been shown to regulate the activity of Estrogen Receptor α (ERα), the proto-oncogene tyrosine-protein kinase Src, and the p38 Mitogen-Activated Protein Kinase (MAPK).

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Cells treated with this compound are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-ERα, anti-phospho-Src, anti-p38, anti-phospho-p38).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by autoradiography or a digital imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Caption: this compound-mediated regulation of the ERα/Src/p38 MAPK pathway.

JNK-p21 Pathway

In HeLa cervical cancer cells, this compound has been reported to induce apoptosis through the c-Jun N-terminal kinase (JNK)-p21 pathway.

The investigation of the JNK-p21 pathway typically involves Western blotting to assess the phosphorylation status of JNK and the expression levels of p21.

-

Cell Culture and Treatment: HeLa cells are cultured and treated with varying concentrations of this compound.

-

Protein Extraction and Western Blotting: As described previously, total protein is extracted, and Western blot analysis is performed using primary antibodies against total JNK, phospho-JNK, and p21.

-

Data Analysis: The ratio of phosphorylated JNK to total JNK is calculated to determine JNK activation. The expression level of p21 is normalized to a loading control.

Caption: this compound's pro-apoptotic effect via the JNK-p21 signaling pathway.

Experimental Workflows

The following diagram illustrates a general workflow for investigating the in vitro pharmacodynamics of this compound.

Caption: A generalized experimental workflow for in vitro studies of this compound.

Conclusion

The in vitro pharmacodynamics of this compound are characterized by its interactions with multiple steroid hormone receptors, leading to antiproliferative and pro-apoptotic effects in target cells. Its modulation of the ERα/Src/p38 MAPK and JNK-p21 signaling pathways provides insight into its molecular mechanisms of action. This technical guide summarizes key quantitative data and experimental protocols to aid researchers in further investigating the complex pharmacology of this compound.

References

- 1. This compound (R2323) binding to steroid receptors in human uterine endometrial cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiestrogenic effect of this compound as an inhibitor of [3H]-estradiol binding to nuclear type II sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. opentrons.com [opentrons.com]

Molecular Targets of Gestrinone in Uterine Fibroids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uterine fibroids, or leiomyomas, are the most common benign tumors in women of reproductive age, leading to significant morbidity, including abnormal uterine bleeding, pelvic pain, and infertility. The growth of these tumors is known to be steroid-hormone dependent. Gestrinone, a synthetic steroid, has demonstrated efficacy in reducing fibroid volume and alleviating associated symptoms.[1][2] This technical guide provides an in-depth overview of the molecular targets of this compound in uterine fibroids, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Molecular Targets and Mechanisms of Action

This compound exerts its therapeutic effects on uterine fibroids through a multi-faceted mechanism primarily centered on the modulation of steroid hormone receptors and the inhibition of critical signaling pathways that drive cell proliferation.

Steroid Hormone Receptor Modulation

This compound functions as a potent antagonist of both progesterone (B1679170) and estrogen receptors, which are key drivers of uterine fibroid growth.

-

Estrogen Receptor Alpha (ERα): this compound significantly reduces the expression of ERα in uterine leiomyoma cells.[3] This down-regulation of ERα is a crucial aspect of its anti-proliferative effect, as estrogen is a primary stimulus for fibroid growth.

-

Progesterone Receptor (PR): Studies in animal models have shown that this compound treatment leads to a marked reduction in the protein expression of progesterone receptors in uterine leiomyoma tissue.[4][5]

Inhibition of the c-Src/p38 MAPK Signaling Pathway

A pivotal mechanism of this compound's action is the suppression of the non-genomic estrogen signaling pathway involving c-Src and p38 MAPK.

-

c-Src Kinase: this compound markedly suppresses the phosphorylation of c-Src at Tyr416, thereby inhibiting its activity.[3] Activated c-Src is a critical mediator of estrogen's rapid, non-transcriptional effects that promote cell proliferation.

-

p38 Mitogen-Activated Protein Kinase (MAPK): Treatment with this compound leads to a significant increase in the ratio of phosphorylated p38 (phospho-p38) to total p38 MAPK.[3] The activation of the p38 MAPK pathway is often associated with the induction of apoptosis and inhibition of cell proliferation, suggesting a role in this compound's therapeutic effect.

Inhibition of Cell Proliferation and Apoptosis

While this compound is a potent inhibitor of uterine leiomyoma cell proliferation, its direct impact on apoptosis appears to be less significant at therapeutic concentrations.

-

Cell Proliferation: this compound inhibits the growth of cultured human uterine leiomyoma cells in a concentration- and time-dependent manner.[3]

-

Apoptosis: At concentrations effective for inhibiting proliferation, this compound does not significantly induce apoptosis or cell cycle arrest in uterine leiomyoma cells.[3] This indicates that its primary therapeutic effect is cytostatic rather than cytotoxic.

Data Presentation

The following tables summarize the key quantitative data on the effects of this compound on uterine fibroids.

Table 1: In Vitro Efficacy of this compound on Human Uterine Leiomyoma Cell Proliferation

| Time Point (hours) | IC50 (μmol/L) | 95% Confidence Interval (μmol/L) | Reference |

| 20 | 43.67 | 23.46 - 81.32 | [3] |

| 40 | 27.78 | 12.51 - 61.68 | [3] |

| 60 | 15.25 | 7.17 - 32.43 | [3] |

Table 2: Effect of this compound on Molecular Targets in Uterine Leiomyoma Cells

| Molecular Target | Effect | Method of Detection | Reference |

| ERα Expression | Significantly Reduced (P<0.05) | Real-Time RT-PCR, Western Blotting | [3] |

| Phospho-Ser167-ERα | Significantly Reduced (P<0.05) | Western Blotting | [3] |

| Phospho-Tyr416-Src | Markedly Suppressed (P<0.05) | Western Blotting | [3] |

| Phospho-p38/p38 MAPK Ratio | Significantly Increased (P<0.05) | ELISA | [3] |

| Progesterone Receptor (PR) | Low Protein Levels Observed | Western Blotting, Immunohistochemistry | [4][5] |

Table 3: Clinical Efficacy of this compound on Uterine Fibroid Volume

| Treatment Duration | Dosage | Mean Uterine Volume Reduction | Reference |

| 6 months | 2.5 mg, 3 times weekly (oral) | From 724.9 cm³ to 450.73 cm³ | [2] |

| 1 year | 2.5 mg, 3 times weekly (oral) | From 689.73 cm³ to 329.22 cm³ | [2] |

| 4 months | 5 mg, twice weekly (oral) | From 303 cm³ to 251 cm³ | [6] |

| 4 months | 2.5 mg, three times weekly (oral) | From 361 cm³ to 266 cm³ | [6] |

| First 6 months | 2.5-5 mg, two or three times weekly (oral or vaginal) | Marked reduction | [1] |

Experimental Protocols

The following are representative protocols for key experiments cited in the literature on this compound's effects on uterine fibroids.

Cell Culture of Human Uterine Leiomyoma Cells

-

Tissue Procurement: Uterine leiomyoma tissues are obtained from consenting patients undergoing hysterectomy.

-

Cell Isolation: Tissues are minced and digested with an enzyme cocktail (e.g., collagenase and dispase) to isolate primary leiomyoma cells.

-

Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cultured cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods.

Western Blotting for Protein Expression and Phosphorylation

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., ERα, phospho-ERα, Src, phospho-Src, p38, phospho-p38, β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.

-

Quantification: Densitometry analysis is performed to quantify the protein bands, with β-actin used as a loading control.

Real-Time Reverse Transcription PCR (RT-PCR) for Gene Expression

-

RNA Extraction: Total RNA is extracted from cultured cells using a suitable kit (e.g., TRIzol reagent).

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is amplified using a real-time PCR system with specific primers for the target genes (e.g., ERα) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with the housekeeping gene for normalization.

Enzyme-Linked Immunosorbent Assay (ELISA) for Phosphorylated Proteins

-

Sample Preparation: Cell lysates are prepared as for Western blotting.

-

ELISA Procedure: A sandwich ELISA kit specific for the phosphorylated and total protein of interest (e.g., p38 MAPK) is used according to the manufacturer's instructions.

-

Data Analysis: The absorbance is measured at the appropriate wavelength, and the concentration of the target protein is determined from a standard curve. The ratio of phosphorylated to total protein is then calculated.

Visualizations

Signaling Pathway of this compound's Action in Uterine Fibroids

Caption: this compound inhibits uterine fibroid cell proliferation.

Experimental Workflow for Analyzing this compound's Molecular Targets

Caption: Workflow for studying this compound's molecular effects.

Conclusion

This compound presents a promising therapeutic option for the management of uterine fibroids. Its mechanism of action is primarily driven by the down-regulation of estrogen and progesterone receptors and the inhibition of the ERα/c-Src/p38 MAPK signaling pathway, ultimately leading to a potent anti-proliferative effect on leiomyoma cells. This in-depth technical guide provides researchers and drug development professionals with a comprehensive understanding of this compound's molecular targets, supported by quantitative data and detailed experimental methodologies, to facilitate further research and the development of novel therapeutic strategies for uterine fibroids.

References

- 1. This compound in the treatment of myomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of large fibroids with high doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits growth of human uterine leiomyoma may relate to activity regulation of ERα, Src and P38 MAPK [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on uterine leiomyoma and expression of c-Src in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on uterine leiomyoma and expression of c-Src in a guinea pig model - Zhu - Acta Pharmacologica Sinica [chinaphar.com]

- 6. Regression of uterine leiomyomas after treatment with this compound, an antiestrogen, antiprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fine Balance of Activity: A Technical Guide to the Structure-Activity Relationship of Gestrinone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gestrinone, a synthetic 19-nortestosterone derivative, is a steroid with a complex pharmacological profile, exhibiting progestogenic, antiprogestogenic, androgenic, and antiestrogenic activities.[1][2] This multifaceted nature has led to its clinical use in treating endometriosis and uterine fibroids, where it effectively induces atrophy of endometrial tissue.[3][4] The therapeutic efficacy and side-effect profile of this compound are intrinsically linked to its chemical structure and its interactions with various steroid hormone receptors. Understanding the structure-activity relationship (SAR) of this compound and its derivatives is paramount for the rational design of new compounds with improved therapeutic indices, offering enhanced efficacy and reduced undesirable androgenic effects. This technical guide provides an in-depth analysis of the SAR of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Core Molecular Interactions: Receptor Binding Profile

This compound exerts its effects primarily through binding to and modulating the activity of several nuclear receptors, principally the progesterone (B1679170) receptor (PR), androgen receptor (AR), and to a lesser extent, the estrogen receptor (ER).[5][6] The balance of its activity on these receptors dictates its overall therapeutic and side-effect profile.

Quantitative Receptor Binding and Functional Activity Data

The following table summarizes the available quantitative data for this compound and a key derivative, tetrahydrothis compound (B1233274) (THG), for the progesterone and androgen receptors.

| Compound | Receptor | Assay Type | Value | Reference |

| This compound | Progesterone Receptor (PR) | EC50 | ~30 nM | [6] |

| Androgen Receptor (AR) | EC50 | ~20 nM | [6] | |

| Tetrahydrothis compound (THG) | Progesterone Receptor (PR) | Relative Potency vs. Progesterone | More potent | [3] |

| Androgen Receptor (AR) | Relative Potency vs. Dihydrotestosterone | More potent | [3] |

Note: EC50 values represent the concentration of the compound that gives a half-maximal response in a functional assay. Relative potency is a comparative measure of the activity of a compound against a reference standard.

Structure-Activity Relationship (SAR) Analysis

The steroidal nucleus of this compound provides a scaffold that can be chemically modified to alter its receptor binding affinity and functional activity. Key structural features influencing its activity include the C13-ethyl group, the C17-ethynyl group, and the unsaturation in the A and B rings.

-

19-Nor Structure: Like other 19-nortestosterone derivatives, the absence of a methyl group at the C-19 position is a critical determinant of its progestational activity.[7]

-

C17 Substitutions: The nature of the substituent at the C17α position significantly impacts both progestogenic and androgenic activity.

-

The 17α-ethynyl group in this compound is crucial for its oral activity and contributes to its potent interaction with the progesterone receptor.[8]

-

Modification of this group, for instance, to a 17α-ethyl group as seen in tetrahydrothis compound (THG), dramatically increases both androgenic and progestogenic potency.[3] This highlights the sensitivity of the receptor's ligand-binding pocket to the size and nature of the C17α substituent.

-

-

A-Ring and B-Ring Unsaturation: The pattern of double bonds in the A and B rings of the steroid nucleus is a key factor in determining receptor selectivity and potency. The Δ4,9,11-triene system in this compound is a characteristic feature that influences its electronic and conformational properties, thereby affecting receptor interaction.

-

General Trends for 19-Norprogestins:

Experimental Protocols

The characterization of this compound and its derivatives relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound derivatives for PR, AR, and ER.

Methodology:

-

Receptor Preparation:

-

Prepare cytosol fractions containing the receptor of interest from target tissues (e.g., rabbit uterus for PR, rat prostate for AR) or from cells overexpressing the human receptor.

-

Homogenize the tissue in an appropriate buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at high speed to obtain the cytosolic supernatant containing the soluble receptors.

-

-

Binding Reaction:

-

In a multi-well plate, incubate a fixed concentration of a high-affinity radioligand (e.g., [³H]-promegestone for PR, [³H]-R1881 for AR, [³H]-estradiol for ER) with the receptor preparation.

-

Add increasing concentrations of the unlabeled test compound (this compound derivative).

-

Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled ligand).

-

-

Separation of Bound and Free Ligand:

-

After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters that trap the receptor-ligand complexes. Dextran-coated charcoal can also be used to adsorb the free radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C21H24O2 | CID 27812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Australian Prescriber [australianprescriber.tg.org.au]

- 5. This compound (R2323) binding to steroid receptors in human uterine endometrial cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of Gestrinone in Animal Models of Endometriosis: A Technical Guide

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterine cavity, affecting approximately 10% of women of reproductive age.[1][2] The condition is associated with debilitating symptoms such as chronic pelvic pain and infertility, significantly impacting quality of life.[2][3] Due to the practical and ethical challenges of conducting comprehensive studies in humans, animal models are indispensable for investigating the pathophysiology of endometriosis and for the preclinical evaluation of new therapeutic agents.[4][5] Gestrinone, a synthetic 19-nortestosterone derivative, has been investigated as a treatment for endometriosis due to its complex hormonal and tissue-specific actions.[6][7] This technical guide provides an in-depth overview of the preclinical studies of this compound in established animal models of endometriosis, focusing on experimental protocols, quantitative efficacy data, and the underlying mechanisms of action.

Mechanism of Action of this compound

This compound exerts its therapeutic effects through a multifaceted mechanism of action that involves interactions with multiple hormonal pathways. It is classified as an antiprogestogen with antiestrogenic and moderate androgenic properties.[7] The primary mechanisms include:

-

Receptor Binding: this compound binds with high affinity to progesterone (B1679170) receptors (PR) and to a lesser extent, androgen receptors (AR).[8] Its activity as a selective progesterone receptor modulator (SPRM) allows it to inhibit the effects of endogenous progesterone, thereby reducing the growth and inflammatory activity of endometrial tissue.[6] Its weak agonistic activity at the AR contributes to a reduction in estrogen production.[6][8]

-

Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression: this compound impacts the HPG axis by decreasing the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[6] This leads to reduced secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, resulting in diminished ovarian estrogen production and an overall hypoestrogenic state that suppresses endometrial lesion growth.[6][7]

-

Direct Endometrial Effects: this compound has a direct atrophic effect on ectopic endometrial tissue.[7] It also functions as an antiestrogen (B12405530) in the endometrium.[8] Furthermore, it decreases circulating levels of sex hormone-binding globulin (SHBG), which increases the bioavailability of free testosterone.[8]

Caption: this compound's multifaceted mechanism of action.

Experimental Protocols in Animal Models

The preclinical evaluation of this compound has utilized surgically induced endometriosis models in rodents and rabbits, which are standard in endometriosis research.[9][10] These models involve the autotransplantation of uterine tissue to ectopic sites within the peritoneal cavity.[9]

Protocol 1: Surgically-Induced Endometriosis in Rabbits

This model provides a robust platform for quantitatively assessing the impact of therapeutic agents on lesion size and hormonal profiles.[11][12]

Methodology:

-

Animal Model: Mature female rabbits are used for the study.[11]

-

Surgical Induction: Under sterile conditions, a laparotomy is performed. Three to four segments of the endometrium, measuring approximately 7 mm x 7 mm, are excised from the uterus.[11]

-

Autotransplantation: These endometrial segments are sutured to the mesentery of the uterus to establish ectopic implants.[11]

-

Disease Establishment: The animals are allowed a recovery period of seven weeks for the implants to establish and grow.[11]

-

Treatment: Rabbits are randomized into treatment and control groups. Treatment groups receive this compound at varying dosages (e.g., 0.06, 0.12, 0.24 mg/kg) or a comparator drug like Danazol (e.g., 20 mg/kg) for a period of four weeks.[11]

-

Outcome Assessment: At the end of the treatment period, a second laparotomy is performed. The ectopic endometrial implants are excised and weighed. Morphological features are analyzed quantitatively via image analysis systems.[11] Blood samples are collected to determine serum concentrations of FSH, LH, estradiol (B170435) (E2), and progesterone (P) by radioimmunoassay.[11]

Caption: Experimental workflow for the rabbit endometriosis model.

Protocol 2: Uterine Autotransplantation in Ovariectomized Rats

This model is particularly useful for studying the direct effects of hormones and their antagonists on endometrial implants in a controlled hypoestrogenic environment.

Methodology:

-

Animal Model: Three-month-old female Wistar rats are used.[13]

-

Surgical Procedure: A uterine autotransplantation technique is employed, where uterine tissue is attached to the peritoneum.[13][14] In many protocols, the animals are also ovariectomized to eliminate endogenous estrogen production, allowing for the study of exogenous hormone administration.[13]

-

Hormonal Treatment: Following surgery and recovery, rats are treated with specific hormonal regimens. For example, groups may receive a low or high dose of estrogen to stimulate implant growth, with or without concurrent administration of this compound, to evaluate its antagonistic effects.[13][14]

-

Outcome Assessment: The area of the endometrial implants is measured before and after the hormonal treatment period.[14] Following the treatment, the implants are excised for macroscopic and morphometric analysis, which can include quantifying the number of endometrial glands, assessing leukocyte infiltration, and counting mitotic figures to determine proliferative activity.[13][14]

Caption: Experimental workflow for the rat endometriosis model.

Quantitative Efficacy Data

Preclinical studies have demonstrated that this compound effectively inhibits the growth of ectopic endometrial implants in a dose-dependent manner.[11]

Table 1: Effect of this compound on Ectopic Lesion Weight in a Rabbit Model

| Treatment Group | Dosage | Outcome |

| Control | - | No significant change in implant weight |

| This compound | 0.06 mg/kg | No significant change in implant weight |

| This compound | 0.12 mg/kg | Significant decrease in implant weight and atrophy |

| This compound | 0.24 mg/kg | Significant decrease in implant weight and atrophy |

| Danazol | 20 mg/kg | Significant decrease in implant weight and atrophy |

| Data sourced from a study on experimental endometriosis in rabbits. The degree of inhibition in the 0.12 mg/kg this compound group was reported to be similar to the Danazol group.[11] |

Table 2: Effect of this compound on Serum Hormone Levels in a Rabbit Model

| Treatment Group | Serum FSH | Serum LH | Serum Estradiol (E2) | Serum Progesterone (P) |

| Control | No change | No change | No change | No change |

| This compound (0.06 mg/kg) | No change | No change | No change | No change |

| This compound (0.12 mg/kg) | Significant Decrease | Significant Decrease | Significant Decrease | No significant change |

| This compound (0.24 mg/kg) | Significant Decrease | Significant Decrease | Significant Decrease | No significant change |

| Data sourced from a study on experimental endometriosis in rabbits.[11] |

Table 3: Qualitative Effects of this compound in an Ovariectomized Rat Model

| Treatment Condition | Macroscopic Implant Size | Number of Endometrial Glands | Leukocyte Infiltration | Mitosis |

| High-Dose Estrogen | Increased | - | - | - |

| Low-Dose Estrogen | - | Increased | Increased | Increased |

| Estrogen + this compound | Antagonized Estrogen Effect | Antagonized Estrogen Effect | Antagonized Estrogen Effect | Antagonized Estrogen Effect |

| Findings suggest that this compound effectively antagonizes the proliferative and inflammatory effects of estrogen on endometrial implants.[13][14] |

Preclinical data from well-established rabbit and rat models of endometriosis demonstrate the therapeutic potential of this compound. It effectively reduces the size and growth of ectopic endometrial lesions in a dose-dependent manner.[11] The underlying mechanism is multifaceted, involving the suppression of the HPG axis, which leads to a systemic hypoestrogenic state, combined with direct anti-proliferative and atrophic effects on the endometrial tissue itself.[6][7] The detailed experimental protocols and quantitative outcomes from these animal studies provide a strong scientific foundation for the clinical use of this compound in the management of endometriosis.

References

- 1. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Translational animal models for endometriosis research: a long and windy road - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.ed.ac.uk [pure.ed.ac.uk]

- 4. Introduction to Preclinical Evidence from Animal Models of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From Mice to Primates: Assessing Hormone-Based Endometriosis Models for Preclinical and Therapeutic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Does this compound Antagonize the Effects of Estrogen on Endometrial Implants Upon the Peritoneum of Rats? | Clinics [elsevier.es]

- 10. Frontiers | Re-evaluation of mouse models of endometriosis for pathological and immunological research [frontiersin.org]

- 11. [Effects of this compound on experimental endometriosis in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of an animal model for quantitatively evaluating effects of drugs on endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Does this compound Antagonize the Effects of Estrogen on Endometrial Implants Upon the Peritoneum of Rats? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Does this compound antagonize the effects of estrogen on endometrial implants upon the peritoneum of rats? - PubMed [pubmed.ncbi.nlm.nih.gov]

Gestrinone's Mode of Action on Hormone-Responsive Cancers: A Technical Guide

Introduction to Gestrinone

This compound is a synthetic 19-nortestosterone steroid derivative recognized for its complex and multifaceted pharmacological profile.[1][2] While primarily utilized in the treatment of endometriosis, a hormone-dependent gynecological condition, its mechanism of action holds significant interest for the study of hormone-responsive cancers.[2][3] this compound exhibits potent antiprogestogenic, mild androgenic, and functional antiestrogenic properties, stemming from its ability to interact with multiple steroid hormone receptors.[1][4] This guide provides an in-depth technical overview of this compound's core mechanisms, its effects on signaling pathways relevant to oncology, and a summary of the preclinical evidence of its activity in hormone-responsive cancer models.

Core Mechanism of Action: A Multi-Receptor Modulator

This compound's primary mode of action is not through a single target but via its complex interaction with several nuclear hormone receptors, leading to a broad modulation of the endocrine system.[3] Its activity is characterized by a mixed agonist/antagonist profile that varies depending on the receptor.[5]

-

Progesterone (B1679170) Receptor (PR): this compound demonstrates a high affinity for the PR, where it acts as a selective progesterone receptor modulator (SPRM) with mixed partial agonist and antagonist functions.[1][5] Its predominant effect is antiprogestational, as it binds to PRs and inhibits the effects of endogenous progesterone, leading to reduced growth and activity of hormone-responsive tissues like the endometrium.[1][3] The this compound-PR complex shows poor translocation to the nucleus, which contributes to its primary antagonist effect.[1][2]

-

Androgen Receptor (AR): The compound binds with relatively high affinity to the AR, acting as a weak agonist.[2][4][5] This interaction classifies this compound as a mild anabolic-androgenic steroid (AAS).[5] Its androgenic activity contributes to a reduction in estrogen production, partly by inhibiting aromatase activity, and decreases circulating levels of sex hormone-binding globulin (SHBG), which in turn increases the bioavailability of free testosterone.[1][2][5]

-

Estrogen Receptor (ER): this compound binds with a notable affinity to the estrogen receptor.[2][5] Despite this binding, the this compound-ER complex does not efficiently activate estrogen-responsive genes, resulting in a potent functional antiestrogenic effect in tissues like the endometrium.[2][5] This antiestrogenic profile is a key feature of its pharmacological action.[2]

Impact on Downstream Signaling Pathways

This compound's binding to steroid receptors initiates a cascade of downstream effects that collectively suppress hormone-driven cell growth.

3.1 Hypothalamic-Pituitary-Gonadal Axis Suppression A primary action of this compound is the inhibition of gonadotropin release from the pituitary gland.[4] By acting on the hypothalamic-pituitary axis, it suppresses the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] This antigonadotropic effect leads to diminished ovarian steroidogenesis, resulting in a systemic decrease in estrogen production and subsequent atrophy of estrogen-dependent tissues.[3][6]

3.2 Modulation of Cancer-Related Signaling Preclinical studies suggest this compound can influence intracellular signaling pathways implicated in cancer cell proliferation and survival.

-

ERα/Src/p38 MAPK Pathway: In human uterine leiomyoma cells, this compound has been shown to inhibit cell growth by reducing the expression of ERα and suppressing the phosphorylation of both Src (Tyr416) and ERα (Ser167).[7] Concurrently, it increases the activity of the p38 mitogen-activated protein kinase (MAPK), a pathway often associated with stress responses and apoptosis.[7]

-

JNK-p21 Pathway: In cervical cancer cells (HeLa), this compound has been observed to induce apoptosis.[8][9] This effect is potentially mediated through the regulation of the JNK-p21 axis, suggesting a mechanism for its anti-cancer potential.[9]

Preclinical Evidence in Hormone-Responsive Cancers

This compound's potential as an anti-cancer agent has been explored in several in vitro models, with varying results. While primarily studied in gynecological conditions, some research points towards a broader anti-proliferative effect.

4.1 Uterine and Cervical Cancers Studies on uterine leiomyoma (fibroid) cells, which are hormone-sensitive benign tumors, have demonstrated that this compound inhibits cell growth in a concentration- and time-dependent manner.[7][10] It has also been shown to induce apoptosis in HeLa cervical cancer cells.[8][9]

4.2 Breast Cancer The evidence for this compound's efficacy in breast cancer is less clear. One study evaluated its effect on MDA-MB-231 triple-negative breast cancer cells and observed a reduction in cell viability in a concentration- and time-dependent manner.[8] However, an earlier clinical study in patients with endocrine-sensitive metastatic breast cancer found no objective anti-tumor responses.[11] This discrepancy highlights the need for further investigation into its effects on different breast cancer subtypes.

Table 1: Summary of In Vitro Efficacy of this compound

| Cell Line / Model | Cancer Type / Condition | Endpoint Measured | Key Quantitative Finding | Citation(s) |

| Human Uterine Leiomyoma Cells | Uterine Fibroids | Growth Inhibition (IC₅₀) | IC₅₀: 43.67 µM at 20hIC₅₀: 27.78 µM at 40hIC₅₀: 15.25 µM at 60h | [7][12] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | Reduction observed in a concentration- (1-100 µM) and time-dependent manner | [8] |

| HeLa Cells | Cervical Cancer | Apoptosis | Induced apoptosis via the JNK-p21 pathway | [8][9] |

Detailed Experimental Protocols

The following are generalized protocols for key assays used to characterize the activity of compounds like this compound. These methodologies are based on standard practices in the field.[13][14][15]

Protocol 1: Nuclear Receptor Competitive Binding Assay

This assay is designed to determine the affinity of a test compound (this compound) for a specific nuclear receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Purified recombinant human nuclear receptor protein (e.g., PR, AR, or ER).

-

Radiolabeled ligand specific to the receptor (e.g., ³H-progesterone).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Scintillation vials and scintillation cocktail.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Methodology:

-

Reaction Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of the purified receptor, and a fixed concentration of the radiolabeled ligand (typically at or below its Kd).

-

Competitive Binding: Add varying concentrations of unlabeled this compound (or vehicle control for total binding, and a high concentration of unlabeled ligand for non-specific binding) to the tubes.

-

Incubation: Incubate the reactions at a specified temperature (e.g., 4°C) for a sufficient time (e.g., 16-24 hours) to reach binding equilibrium.

-

Separation: Rapidly separate the receptor-bound ligand from the unbound ligand by vacuum filtration through glass fiber filters. The filters will trap the larger receptor-ligand complexes.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each this compound concentration and plot the data to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radiolabeled ligand).

Protocol 2: Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

-

Hormone-responsive cancer cell line (e.g., MCF-7, T47D).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each this compound concentration. Plot the results to determine the GI₅₀ (the concentration that inhibits cell growth by 50%).

Summary and Future Directions

This compound operates through a complex mechanism involving the modulation of progesterone, androgen, and estrogen receptors. Its ability to suppress gonadotropin secretion and exert direct anti-proliferative and pro-apoptotic effects in certain cellular contexts makes it a compound of interest in hormone-responsive pathologies.

While preclinical data in uterine and cervical cancer models are promising, its role in breast cancer remains ambiguous and warrants further investigation. The lack of significant anti-tumor activity in a clinical trial of endocrine-sensitive breast cancer suggests that its mechanism may not be universally effective across all hormone-dependent malignancies.[11]

Future research should focus on:

-

Subtype-Specific Efficacy: Evaluating this compound's effects on a wider panel of cancer cell lines, particularly ER+, PR+, and AR+ breast and prostate cancer models.

-

Combination Therapies: Investigating potential synergies between this compound and existing endocrine therapies or targeted agents.

-

In Vivo Studies: Conducting well-designed animal studies to validate the in vitro findings and assess the therapeutic potential in a more complex biological system.

-

Biomarker Identification: Identifying potential biomarkers that could predict which tumors are most likely to respond to this compound's unique multi-receptor targeting mechanism.

References

- 1. This compound CAS 16320-04-0|Research Chemical [benchchem.com]

- 2. Safety Profile of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | C21H24O2 | CID 27812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits growth of human uterine leiomyoma may relate to activity regulation of ERα, Src and P38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects, Doses, and Applicability of this compound in Estrogen-Dependent Conditions and Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound - LKT Labs [lktlabs.com]

- 11. Oral this compound: a novel antiprogestin with no antitumor activity in endocrine-sensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 13. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. blog.abclonal.com [blog.abclonal.com]

In-vitro Effects of Gestrinone on Breast Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gestrinone, a synthetic steroid with complex hormonal activities, has been investigated for its potential therapeutic applications in various hormone-related conditions. This technical guide delves into the in-vitro effects of this compound on breast cancer cell lines, with a particular focus on its impact on cell viability, apoptosis, and the underlying signaling pathways. While specific quantitative data on this compound's direct effects on breast cancer cells remains limited in publicly available literature, this document synthesizes the existing qualitative evidence and provides detailed experimental protocols for key assays to facilitate further research in this area. The proposed mechanism of action, involving the c-Jun N-terminal kinase (JNK)-p21 signaling pathway, is discussed and visualized. This guide aims to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

This compound is a synthetic 19-nortestosterone derivative characterized by a multifaceted pharmacological profile, exhibiting mixed progestogenic and antiprogestogenic, weak androgenic, and functional antiestrogenic properties[1][2]. Its primary clinical application has been in the treatment of endometriosis.[1] Recent preclinical studies have begun to explore its potential anticancer effects. Notably, research has indicated that this compound can reduce the viability of the triple-negative breast cancer (TNBC) cell line, MDA-MB-231, in a concentration- and time-dependent manner.[3][4] This effect is particularly interesting as it appears to be independent of the estrogen receptor (ER), given that MDA-MB-231 cells are ER-negative.[3][4] This suggests a mechanism of action that could be relevant for hormone-refractory breast cancers.

Effects on Cell Viability

Preclinical data indicates that this compound reduces the viability of MDA-MB-231 breast cancer cells.[3][4] The effect was observed to be dependent on both the concentration of this compound and the duration of exposure.[3][4]

Table 1: Summary of this compound's Effect on Breast Cancer Cell Viability

| Cell Line | Receptor Status | Effect of this compound | Quantitative Data (IC50) |

| MDA-MB-231 | ER-, PR-, HER2- | Reduced cell viability | Not available in cited literature |

Induction of Apoptosis

Studies on other gynecological cancer cells, such as HeLa cells, have shown that this compound can induce apoptosis.[5] This pro-apoptotic effect is a crucial area of investigation for its potential anticancer activity in breast cancer cells.

Table 2: Summary of this compound's Effect on Apoptosis in Cancer Cells

| Cell Line | Cancer Type | Effect of this compound | Quantitative Data (Apoptosis Rate) |

| HeLa | Cervical Cancer | Induces apoptosis | Not available in cited literature |

| MDA-MB-231 | Breast Cancer | Implied, based on viability studies | Not available in cited literature |

Proposed Signaling Pathway: JNK-p21 Axis

Research suggests that this compound's tumor-suppressive action may be mediated through the c-Jun N-terminal kinase (JNK)-p21 pathway.[5] In studies on HeLa cells, this compound has been observed to decrease the expression of the cell cycle inhibitor p21 through the activation of JNK signaling.[5] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. The proposed mechanism involves the activation of JNK, which in turn may lead to the phosphorylation of the transcription factor c-Jun. Activated c-Jun could then regulate the expression of target genes, including the downregulation of p21, ultimately influencing cell fate.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to assess the effects of this compound on breast cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis in this compound-treated breast cancer cells.

Materials:

-

Breast cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis